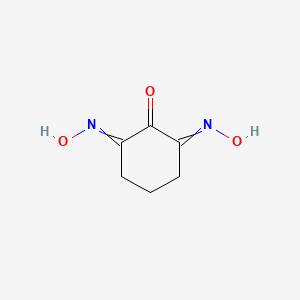

1,2,3-Cyclohexanetrione,1,3-dioxime

Description

Significance and Current Research Interest in 1,2,3-Cyclohexanetrione (B14154398), 1,3-dioxime as a Polyfunctional Compound

The significance of 1,2,3-Cyclohexanetrione, 1,3-dioxime lies in its polyfunctional nature. The presence of a ketone group and two oxime groups on a cyclohexane (B81311) framework allows for a diverse range of chemical transformations and applications. The oxime groups, in particular, are known for their ability to act as powerful chelating agents, forming stable complexes with a variety of metal ions. wikipedia.orglookchem.com This property is of considerable interest in analytical chemistry for the detection and quantification of metals, as well as in environmental science for the remediation of heavy metal contamination from soil and water. lookchem.com

Current research interest in this and related compounds extends to various fields. For instance, derivatives of cyclohexane dioximes are being explored for their potential in medical imaging, where they can be labeled with radionuclides to act as markers for specific biological targets. nih.gov The reactivity of the ketone and oxime functionalities also makes 1,2,3-Cyclohexanetrione, 1,3-dioxime a valuable building block in organic synthesis for the construction of more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ai

Overview of Key Academic Research Areas and Perspectives

The academic research landscape for 1,2,3-Cyclohexanetrione, 1,3-dioxime and its analogs is centered around several key areas:

Coordination Chemistry: A primary focus of research is the study of the coordination complexes formed between 1,2,3-Cyclohexanetrione, 1,3-dioxime and various metal ions. Investigations into the stability, structure, and properties of these complexes are crucial for developing new analytical reagents and materials. lookchem.comnih.gov The ability of the dioxime moieties to form stable five- or six-membered chelate rings with metal ions is a key driver of this research. wikipedia.org

Organic Synthesis: The compound serves as a versatile synthon in organic synthesis. The ketone and oxime groups can be selectively transformed to introduce new functional groups and build more complex molecular architectures. For example, the reaction of related cyclohexanetrione trioximes in liquid sulfur dioxide has been studied to understand their reactivity and potential for forming novel heterocyclic compounds. oup.com

Analytical and Environmental Chemistry: The strong metal-chelating properties of 1,2,3-Cyclohexanetrione, 1,3-dioxime are being harnessed for the development of sensitive and selective methods for metal ion detection. lookchem.com Furthermore, its potential use in environmental remediation for the removal of toxic heavy metals from contaminated water sources is an active area of investigation. lookchem.com

Future perspectives in the research of 1,2,3-Cyclohexanetrione, 1,3-dioxime are likely to focus on the development of new synthetic methodologies to access this and related compounds more efficiently, the design of novel ligands for specific metal ion recognition, and the exploration of their applications in catalysis and materials science.

Compound Properties and Identification

| Property | Value |

| Chemical Name | 1,2,3-Cyclohexanetrione, 1,3-dioxime |

| CAS Number | 10528-54-8 |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 g/mol |

| Synonyms | 2,6-bis(hydroxyimino)cyclohexan-1-one, Cyclohexane-1,2,3-trione 1,3-dioxime |

Data sourced from multiple chemical suppliers. lookchem.comchembk.comchemicalbook.com

Spectroscopic Data Overview

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Oximes typically exhibit characteristic bands for O-H stretching (around 3600 cm⁻¹), C=N stretching (around 1665 cm⁻¹), and N-O stretching (around 945 cm⁻¹). wikipedia.org |

Note: Specific experimental data for 1,2,3-Cyclohexanetrione, 1,3-dioxime is not widely available in public literature.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2,6-bis(hydroxyimino)cyclohexan-1-one |

InChI |

InChI=1S/C6H8N2O3/c9-6-4(7-10)2-1-3-5(6)8-11/h10-11H,1-3H2 |

InChI Key |

MLAWCOBYMMKWMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NO)C(=O)C(=NO)C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,2,3 Cyclohexanetrione,1,3 Dioxime

Established Synthetic Pathways to 1,2,3-Cyclohexanetrione (B14154398), 1,3-dioxime from Cyclohexanone (B45756) Precursors

The synthesis of 1,2,3-Cyclohexanetrione, 1,3-dioxime (CAS 10528-54-8) from cyclohexanone is a multi-step process that typically involves the formation of a diketone or trione (B1666649) intermediate followed by a selective oximation reaction. orgsyn.orglookchem.com While a direct, one-pot synthesis from cyclohexanone is not prominently documented, established procedures for creating related cyclohexanedione dioximes provide a clear blueprint for the required chemical transformations.

A foundational step often involves the oxidation of cyclohexanone at the α-position to introduce the necessary carbonyl groups. A well-documented procedure for a related compound, 1,2-cyclohexanedione (B122817), involves the oxidation of cyclohexanone using selenious acid (H₂SeO₃) or selenium dioxide. orgsyn.org This method effectively converts the starting ketone into an α-diketone.

Synthesis of 1,2-Cyclohexanedione from Cyclohexanone The reaction is typically performed by adding a solution of selenious acid in dioxane and water to cyclohexanone, with cooling to manage the exothermic reaction. The process yields 1,2-cyclohexanedione after distillation. orgsyn.org

Table 1: Synthesis of 1,2-Cyclohexanedione from Cyclohexanone

print(builtins.interactive_table(data_frame=pd.DataFrame(data={'Reactant': ['Cyclohexanone', 'Selenious Acid (H₂SeO₃)'], 'Solvent': ['Dioxane/Water', ''], 'Key Conditions': ['Dropwise addition over 3 hours with stirring and cooling', 'Continued stirring for 5 hours at water-bath temperature, then 6 hours at room temperature'], 'Product': ['1,2-Cyclohexanedione', ''], 'Reported Yield': ['~322 g (crude) from 17.4 moles of cyclohexanone', '']})))

Data sourced from Organic Syntheses procedure for 1,2-Cyclohexanedione. orgsyn.org

To arrive at the target molecule, 1,2,3-Cyclohexanetrione, 1,3-dioxime, a 1,2,3-trione intermediate is required. The synthesis of this trione can be approached through the oxidation of precursors like 1,3-cyclohexanedione. The subsequent step is the selective formation of the dioxime.

The final oximation step involves reacting the trione intermediate with hydroxylamine (B1172632). For the related 1,2-cyclohexanedione, this is achieved by treating it with hydroxylammonium chloride in a basic solution, such as aqueous potassium hydroxide (B78521). orgsyn.org The reaction is typically performed in an ice bath to control the reaction rate and improve the yield of the crystalline dioxime product. orgsyn.org For 1,2,3-cyclohexanetrione, the reaction with hydroxylamine must be selective, forming oximes at the 1- and 3-positions while leaving the 2-position as a ketone. This selectivity is governed by the electronic and steric environment of the carbonyl groups.

Optimization of Reaction Parameters and Yield Enhancement Strategies in 1,2,3-Cyclohexanetrione, 1,3-dioxime Synthesis

Optimizing the synthesis of dioximes like 1,2,3-Cyclohexanetrione, 1,3-dioxime is crucial for achieving high purity and yield. Based on established procedures for similar compounds, several parameters can be fine-tuned. orgsyn.org

Key optimization strategies include:

Temperature Control: Oximation reactions are often exothermic. Maintaining a low temperature, typically using an ice bath (0-5 °C), is critical to prevent side reactions and decomposition of the product. orgsyn.org

pH Adjustment: The formation of oximes is pH-dependent. The reaction is generally carried out under mildly acidic or basic conditions to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon. The use of a potassium hydroxide solution to create a basic environment for the hydroxylammonium chloride is a common strategy. orgsyn.org

Rate of Addition: Slow, dropwise addition of reactants ensures that the reaction remains controlled, preventing localized overheating and the formation of byproducts. orgsyn.org

Seeding: In cases where the product is slow to crystallize, adding a small seed crystal of the pure dioxime can induce rapid precipitation, significantly improving the isolated yield. orgsyn.org

Purification: Thorough washing of the final product is necessary to remove inorganic salts and other impurities. Recrystallization from an appropriate solvent can further enhance purity.

Table 2: Optimization Parameters for Dioxime Synthesis

print(builtins.interactive_table(data_frame=pd.DataFrame(data={'Parameter': ['Temperature', 'pH', 'Addition of Reagents', 'Crystallization', 'Washing'], 'Optimized Condition': ['Maintained at 0-5 °C with an ice bath', 'Basic solution prepared from KOH and hydroxylammonium chloride', 'Slow, dropwise addition with constant stirring', 'Seeding with a pure product crystal to induce precipitation', 'Thorough washing of the precipitate with cold water'], 'Rationale': ['Control exothermicity, minimize side reactions', 'Facilitate nucleophilic attack and deprotonation steps', 'Ensure homogeneity and prevent localized overheating', 'Overcome kinetic barriers to crystallization and improve isolated yield', 'Remove inorganic salts and soluble impurities']})))

Based on principles from the synthesis of 1,2-cyclohexanedione dioxime. orgsyn.org

Synthesis and Derivatization of Substituted 1,2,3-Cyclohexanetrione Dioxime Analogues

The core structure of cyclohexanetrione dioxime can be modified to produce a wide range of analogues with potentially new chemical and physical properties. The synthesis of these derivatives often starts with substituted cyclohexanone or cyclohexanedione precursors.

A common strategy involves a regio-selective Michael-Claisen condensation process using substituted acetones and α,β-unsaturated esters to generate substituted cyclohexane-1,3-diones. google.com These diones are versatile intermediates that can be further modified and subsequently converted to their corresponding dioximes. For example, a process has been developed for the synthesis of 3-(2,4-cyclohexanone)-propyl carboxylic acid ethyl ester starting from acetone (B3395972) and ethyl acrylate (B77674) in a one-pot reaction. google.com

Another approach involves the condensation of a pre-formed mono-oxime with another molecule. For instance, a novel cyclohexane (B81311) dioxime derivative was synthesized by the condensation of Butan-2,3-dione monooxime and diaminocyclohexane, yielding a more complex structure with a high yield of 93 ± 2%. nih.gov This highlights the modularity of dioxime synthesis, allowing for the incorporation of various functional groups.

Table 3: Examples of Synthetic Approaches to Cyclohexane Dioxime Analogues

print(builtins.interactive_table(data_frame=pd.DataFrame(data={'Analogue Type': ['Substituted Cyclohexane-1,3-diones', 'Complex Cyclohexane Dioximes'], 'Key Precursors': ['Substituted acetone, α,β-unsaturated esters', 'Butan-2,3-dione monooxime, Diaminocyclohexane'], 'Synthetic Method': ['Regio-selective Michael-Claisen condensation', 'Condensation reaction'], 'Significance': ['Versatile intermediates for bioactive molecules and herbicides. google.com', 'Leads to complex derivatives for applications like tumor imaging. nih.gov']})))

Mechanistic Aspects of 1,2,3-Cyclohexanetrione, 1,3-dioxime Formation Reactions

The formation of 1,2,3-Cyclohexanetrione, 1,3-dioxime is an example of a nucleophilic addition-elimination reaction. The general mechanism for oxime formation involves two key stages:

Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the 1,2,3-cyclohexanetrione. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is often catalyzed by acid or base.

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). Protonation of the hydroxyl group in the intermediate makes it a good leaving group (water), and subsequent elimination leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of an oxime.

In the specific case of 1,2,3-cyclohexanetrione, the regioselectivity of the reaction is a critical aspect. The formation of the 1,3-dioxime implies that the carbonyl groups at positions 1 and 3 are more reactive towards hydroxylamine than the carbonyl group at position 2. Several factors can influence this selectivity:

Electronic Effects: The central carbonyl group at C-2 is flanked by two other carbonyls (or their oxime derivatives as the reaction proceeds). This electronic environment, specifically the inductive effects of the neighboring groups, can decrease the electrophilicity of the C-2 carbonyl carbon compared to the C-1 and C-3 carbonyls.

Steric Hindrance: The C-2 carbonyl may be more sterically hindered than the C-1 and C-3 positions, making nucleophilic attack by hydroxylamine less favorable.

Tautomerism and Stability: The starting 1,2,3-cyclohexanetrione and the final product can exist in various tautomeric forms. The resulting 1,3-dioxime, also known as 2,6-Bis(hydroxyimino)cyclohexanone aksci.com, possesses a conjugated system that contributes to its thermodynamic stability, driving the reaction towards this specific isomer.

The reaction likely proceeds stepwise, with the formation of a mono-oxime intermediate, followed by the attack of a second hydroxylamine molecule at the other terminal carbonyl group.

Coordination Chemistry of 1,2,3 Cyclohexanetrione,1,3 Dioxime As a Ligand

Ligand Properties and Chelation Modes in Metal Complexation

1,2,3-Cyclohexanetrione (B14154398), 1,3-dioxime, a type of vic-dioxime, possesses properties that make it an effective chelating agent. Vic-dioxime ligands are known to be amphoteric, containing both mildly acidic hydroxyl groups and slightly basic nitrogen atoms. This characteristic allows them to form highly stable corrin-type complexes with various transition metal ions, including square planar, square-pyramidal, and octahedral geometries. The stability and structure of the resulting metal complexes are influenced by the specific substitutions on the vic-dioxime moiety.

The chelation with metal ions typically occurs through the nitrogen atoms of the two oxime groups. This forms a stable five- or six-membered ring with the central metal atom. The presence of the ketone group at the C2 position can also influence the electronic properties and coordination behavior of the ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,3-Cyclohexanetrione, 1,3-dioxime and its derivatives involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure, composition, and properties.

Rhenium Complexes and their Spectrophotometric Behavior

Specific research detailing the synthesis and spectrophotometric behavior of Rhenium complexes exclusively with 1,2,3-Cyclohexanetrione, 1,3-dioxime is not extensively available in the public domain. However, the broader study of rhenium complexes provides insight into their potential characteristics. The synthesis of rhenium complexes often involves precursors like [ReOX3(PPh3)2] or Re2O7 rsc.org. These are reacted with the ligand in solvents such as acetone (B3395972), ethanol, or toluene, sometimes under an inert atmosphere rsc.org.

Characterization of rhenium complexes is typically achieved through methods like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) to confirm the structure and purity. For instance, in related rhenium carbonyl complexes, strong IR peaks are observed in the range of 1900-2100 cm⁻¹, indicating the presence of Re-CO bonds liberty.edu. X-ray crystallography is the definitive method for determining the precise molecular structure, providing data on bond lengths and angles liberty.edu. The spectrophotometric behavior, studied via UV-Vis spectroscopy, reveals electronic transitions within the complex, which are crucial for understanding its electronic structure and potential applications in areas like catalysis or materials science.

Table 1: General Characterization Data for Rhenium Complexes (Based on Analogous Compounds)

| Technique | Observation | Reference |

|---|---|---|

| IR Spectroscopy | Strong peaks at 1910-2033 cm⁻¹ (Re-CO) | liberty.edu |

| Melting Range Analysis | Used to confirm identity and purity | liberty.edu |

Iron Complexes with 1,2,3-Cyclohexanetrione Dioxime Derivatives

Detailed studies on iron complexes formed specifically with 1,2,3-Cyclohexanetrione, 1,3-dioxime are limited. However, research on iron complexes with related thiosemicarbazone ligands offers valuable parallels. Thiosemicarbazones, which can be derived from dione-containing molecules, are effective chelating agents for iron.

The synthesis of such iron complexes typically involves the reaction of an iron salt (e.g., FeCl₃) with the thiosemicarbazone ligand in a suitable solvent. The resulting complexes, such as [Fe(L)2]Cl where L is the thiosemicarbazone ligand, are characterized by elemental analysis, FTIR, and X-ray crystallography researchgate.net. These complexes often exhibit octahedral geometry. The study of their properties is important as iron-thiosemicarbazone complexes have shown potential biological activity researchgate.net.

Nickel and Copper Complexes: Composition and Stability Studies

Nickel(II) and Copper(II) readily form complexes with vic-dioxime ligands. Studies on novel vic-dioxime ligands show the formation of octahedral complexes with Cu(II) and Ni(II) asianpubs.orgresearchgate.net. The ligand-to-metal ratio in these complexes is often found to be 2:1, leading to a general formula of [M(L)₂].

In the solid state, these complexes can exhibit intricate structures. For example, a trinuclear nickel complex with phenanthrene-9,10-dione dioxime features three Ni(II) atoms in a triangular arrangement, with two being square-planar and one pseudo-octahedral nih.gov. The stability of these complexes is enhanced by the chelate effect of the dioxime ligand. Spectroscopic analysis, including IR and UV-Vis, is used to confirm the coordination of the ligand to the metal ion. IR spectra of such complexes show new bands in the lower frequency region (450-530 cm⁻¹) corresponding to M-N and M-O vibrations, confirming the coordination asianpubs.org.

Table 2: Properties of Nickel and Copper Dioxime Complexes (General Findings)

| Metal Ion | Proposed Geometry | Stoichiometry (Ligand:Metal) | Characterization Notes | Reference |

|---|---|---|---|---|

| Ni(II) | Octahedral, Square-planar | 2:1 | Formation of M-N/M-O bonds confirmed by IR. Can form polynuclear complexes. | asianpubs.orgresearchgate.netnih.gov |

Zinc and Cadmium Complexes with Thiosemicarbazone Derivatives

The thiosemicarbazone derivative of 1,2,3-Cyclohexanetrione can be synthesized to act as a ligand for metals like Zinc(II) and Cadmium(II). While specific studies on this exact derivative are scarce, the coordination chemistry of other thiosemicarbazone ligands with Zn(II) and Cd(II) is well-documented. For instance, the reaction of zinc(II) chloride or cadmium(II) bromide with thiophene (B33073) aldehyde thiosemicarbazone yields complexes that have been characterized by spectroscopic methods and X-ray diffraction nih.gov.

In these complexes, the thiosemicarbazone ligand can coordinate to the metal center in different ways. Coordination can occur solely through the sulfur atom or through both the sulfur and the azomethine nitrogen atom nih.gov. Studies on other Zn(II)-thiosemicarbazone complexes have shown that these can localize in lysosomes and transmetallate with copper ions, suggesting complex biological activity nih.gov. The characterization of these complexes relies on IR, NMR, and electronic spectra to elucidate the binding mode and geometry nih.gov.

Coordination with Other Transition Metal Ions

Beyond the metals discussed, 1,2,3-Cyclohexanetrione, 1,3-dioxime and its derivatives can coordinate with a variety of other transition metal ions. Research on analogous vic-dioxime ligands has demonstrated the formation of stable octahedral complexes with Cobalt(II) asianpubs.orgresearchgate.net. The coordination chemistry follows similar principles, with the ligand acting as a bidentate or polydentate chelator. The general reactivity and stability of vic-dioxime complexes have made them subjects of interest for applications ranging from bioinorganic chemistry to materials science asianpubs.org.

Thermodynamic and Kinetic Aspects of Metal-1,2,3-Cyclohexanetrione, 1,3-dioxime Complex Formation

The formation of a metal complex is governed by both thermodynamic and kinetic factors. Thermodynamic stability refers to the position of the equilibrium between the free metal ion and ligand and the metal-ligand complex, while kinetic stability relates to the speed at which this equilibrium is reached. scispace.comyoutube.comresearchgate.net

Thermodynamic Stability:

The thermodynamic stability of metal complexes with dioxime ligands is influenced by several factors, including the nature of the metal ion and the ligand itself. gcnayanangal.com The stability of these complexes is often quantified by the stability constant (β) or the formation constant (K), with larger values indicating a more stable complex. scispace.comwikipedia.org For dioxime complexes, the chelate effect plays a significant role in their high stability. The bidentate nature of the dioxime group allows for the formation of a stable five- or six-membered ring with the metal ion, which is entropically favored over the coordination of two monodentate ligands. wikipedia.org

Table 1: General Trend of Thermodynamic Stability Constants (log β) for Divalent Metal-Dioxime Complexes

| Metal Ion | General log β Trend |

| Mn(II) | Low |

| Fe(II) | Moderate |

| Co(II) | High |

| Ni(II) | Very High |

| Cu(II) | High |

| Zn(II) | Moderate |

Note: This table represents a general trend and actual values can vary based on specific experimental conditions.

The additional oxime group in 1,2,3-cyclohexanetrione, 1,3-dioxime compared to nioxime (B7763894) could potentially lead to the formation of more complex polynuclear species or exhibit different coordination modes, which would influence the thermodynamic stability.

Kinetic Aspects:

The kinetics of complex formation describe the rate at which the metal-ligand bond is formed. These rates are influenced by factors such as the concentration of reactants, temperature, and the solvent used. numberanalytics.com The formation of metal complexes with dioxime ligands is generally a fast process. The mechanism of complex formation can be associative, dissociative, or an interchange mechanism. numberanalytics.com

For many transition metal ions, the rate-determining step is the release of a solvent molecule from the metal's coordination sphere. The rate of complex formation can be influenced by the nature of the ligand. For instance, the protonation state of the oxime groups can affect the reaction rate.

While specific kinetic data for 1,2,3-cyclohexanetrione, 1,3-dioxime is unavailable, studies on similar systems, such as the formation of nickel(II) complexes with other ligands, provide insight into the expected kinetic behavior. wmich.eduresearchgate.net The reaction is expected to be first-order with respect to both the metal ion and the ligand concentration.

Table 2: Factors Influencing the Kinetics of Metal-Dioxime Complex Formation

| Factor | Influence on Reaction Rate |

| Metal Ion | The lability of the metal ion's solvation sphere affects the rate. |

| Ligand Concentration | Higher concentration generally leads to a faster rate. |

| pH | The protonation state of the oxime groups can influence reactivity. |

| Temperature | Higher temperature generally increases the reaction rate. |

| Solvent | The coordinating ability of the solvent can affect the reaction mechanism and rate. |

Ligand Design Principles for Targeted Metal Coordination and Selectivity

The design of ligands with specific metal-binding properties is a cornerstone of coordination chemistry, with applications ranging from analytical chemistry to extractive metallurgy. rsc.org The principles of ligand design aim to tailor the ligand's structure to achieve high affinity and selectivity for a target metal ion.

Achieving Selectivity:

Selectivity in metal-ligand interactions arises from a combination of factors, including:

Hard and Soft Acid-Base (HSAB) Principle: This principle predicts the affinity of metal ions (Lewis acids) for ligands (Lewis bases). Hard acids (e.g., alkali and alkaline earth metals) prefer to bind to hard bases (e.g., ligands with oxygen donor atoms), while soft acids (e.g., heavier transition metals) prefer soft bases (e.g., ligands with sulfur or phosphorus donor atoms). Dioximes, with their nitrogen and oxygen donor atoms, are considered borderline bases and can coordinate to a wide range of transition metals.

Ligand Field Stabilization Energy (LFSE): The arrangement of d-electrons in a transition metal ion is influenced by the surrounding ligands, leading to a gain in stability known as LFSE. wikipedia.orglibretexts.orglibretexts.org Ligands that cause a larger splitting of the d-orbitals (strong-field ligands) will lead to a greater LFSE for certain d-electron configurations, thus enhancing selectivity. The nitrogen donors of the oxime groups are relatively strong-field, contributing to the high stability of complexes with metals like Ni(II).

Steric Effects: The three-dimensional arrangement of atoms in a ligand can influence which metal ions can bind effectively. Bulky substituents near the coordination site can prevent larger metal ions from approaching, leading to size-based selectivity. youtube.com

Preorganization: Ligands that are "preorganized" for metal binding, meaning their conformation in the free state is close to the conformation in the complex, will form more stable complexes due to a lower entropic penalty upon coordination. rsc.org

Designing with 1,2,3-Cyclohexanetrione, 1,3-dioxime:

The structure of 1,2,3-cyclohexanetrione, 1,3-dioxime offers several avenues for modification to tune its metal selectivity:

Substitution on the Cyclohexane (B81311) Ring: Introducing electron-donating or electron-withdrawing groups on the cyclohexane backbone can alter the basicity of the oxime groups, thereby influencing their affinity for different metal ions. For example, electron-withdrawing groups would decrease the basicity, potentially favoring coordination with softer metal ions.

Modification of the Oxime Groups: While less common, chemical modification of the oxime groups themselves could be explored to introduce different donor atoms or steric bulk.

Control of Coordination Geometry: The presence of three oxime groups in 1,2,3-cyclohexanetrione, 1,3-dioxime suggests the potential for forming complexes with different nuclearities and geometries compared to simple 1,2-dioximes. By controlling the reaction conditions (e.g., pH, solvent), it might be possible to selectively form mononuclear or polynuclear complexes, which would exhibit different selectivities. For instance, the formation of a specific cavity size in a polynuclear complex could lead to highly selective binding of a metal ion with a matching ionic radius.

The design of selective extractants for metals like copper has been successfully demonstrated with other oxime-based ligands, highlighting the potential of this class of compounds. core.ac.uk By applying these principles, it is conceivable to develop derivatives of 1,2,3-cyclohexanetrione, 1,3-dioxime with enhanced selectivity for specific target metal ions.

Structural Elucidation and Spectroscopic Analysis of 1,2,3 Cyclohexanetrione,1,3 Dioxime

Molecular and Electronic Structure Investigations

The molecular structure of 1,2,3-cyclohexanetrione (B14154398), 1,3-dioxime (C₆H₈N₂O₃) is characterized by a six-membered cyclohexane (B81311) ring bearing three carbonyl groups, with two of them converted to oxime functionalities. The arrangement of these groups on the cyclohexane ring gives rise to interesting electronic effects and the potential for various isomeric and tautomeric forms. The presence of the oxime groups (-NOH) introduces acidic protons, with a reported pKa value of 8.3, indicating its potential to act as a ligand in coordination chemistry. scribd.comscribd.com The interplay between the ketone and oxime groups influences the electron density distribution across the molecule, a key factor in its chemical behavior.

Single Crystal X-ray Diffraction Studies of the Compound and its Metal Complexes

To date, a definitive single-crystal X-ray diffraction study for 1,2,3-cyclohexanetrione, 1,3-dioxime in its free form has not been reported in the reviewed literature. Such a study would be invaluable for providing precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, confirming the predicted molecular geometry and revealing intermolecular interactions such as hydrogen bonding.

However, the field of coordination chemistry has seen the use of related dioxime ligands in the formation of metal complexes. For instance, studies on bis(dioxime)nickel(II) complexes have revealed square planar geometries around the central nickel atom, where the two dioxime ligands coordinate to the metal in a bidentate fashion. It is anticipated that 1,2,3-cyclohexanetrione, 1,3-dioxime would form similar complexes with transition metals, with the oxime groups acting as the primary coordination sites. A crystallographic analysis of such a complex would provide crucial data on the coordination environment of the metal ion and the conformation of the ligand upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1,2,3-cyclohexanetrione, 1,3-dioxime in solution and investigating the potential for tautomerism.

A proton NMR (¹H NMR) spectrum of the compound has been reported in a Chinese patent. google.com The spectrum displays a singlet at 11.10 ppm, which can be attributed to the acidic proton of the oxime group (-OH). google.com Another singlet at 7.37 ppm is assigned to the two amine protons (-NH). google.com The presence of these signals confirms the key functional groups in the molecule.

The ¹³C NMR spectrum provides further insight into the carbon framework. A publicly available spectral database shows the ¹³C NMR spectrum of 1,2,3-cyclohexanetrione, 1,3-dioxime, which would reveal the number of unique carbon environments in the molecule. spectrabase.com

The compound can exist in different tautomeric forms, primarily the keto-oxime and the nitroso-enol forms. NMR spectroscopy is instrumental in studying this dynamic equilibrium. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring would be sensitive to the tautomeric form present. Variable temperature NMR studies could provide information on the thermodynamics of the tautomeric interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy of 1,2,3-Cyclohexanetrione, 1,3-dioxime and its Metal Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 1,2,3-cyclohexanetrione, 1,3-dioxime, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the carbonyl and oxime chromophores.

The true utility of this compound in UV-Vis spectroscopy lies in its ability to form colored complexes with various metal ions. The chelation of a metal ion by the dioxime groups typically leads to the formation of a new chromophore, resulting in a shift of the absorption bands to longer wavelengths (a bathochromic shift) and often an increase in the molar absorptivity. This property is the basis for the use of related compounds in the spectrophotometric determination of metal ions. For instance, a derivative, 1,2,3-cyclohexanetrione-1,3-dioxime-2-thiosemicarbazone, has been used for the simultaneous determination of cadmium(II) and zinc(II). jccm.es It is expected that 1,2,3-cyclohexanetrione, 1,3-dioxime would exhibit similar chromogenic properties upon complexation with transition metals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For 1,2,3-cyclohexanetrione, 1,3-dioxime, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the oxime groups, the C=N stretch of the oxime, and the C=O stretch of the remaining ketone group. The position and intensity of these bands can provide information about hydrogen bonding and the electronic environment of these functional groups. One study on the reactivity of the compound mentions IR spectral data with bands at 1712, 1678, and 1598 cm⁻¹. kinampark.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be useful for observing the C-C and C-H vibrations of the cyclohexane ring. A study on related compounds has mentioned the use of Raman spectroscopy, highlighting its applicability in the analysis of such molecules. kinampark.com A combined IR and Raman analysis would provide a comprehensive picture of the vibrational landscape of 1,2,3-cyclohexanetrione, 1,3-dioxime.

Theoretical and Computational Chemistry of 1,2,3 Cyclohexanetrione,1,3 Dioxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure of 1,2,3-Cyclohexanetrione (B14154398), 1,3-dioxime. These methods, which include both semi-empirical and ab initio approaches, can predict various molecular properties that govern the compound's reactivity. dergipark.org.trarxiv.org By solving approximations of the Schrödinger equation, it is possible to determine orbital energies, electron distribution, and molecular electrostatic potential.

For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Reactivity descriptors, such as chemical potential, hardness, and softness, can be derived from these calculations to predict how 1,2,3-Cyclohexanetrione, 1,3-dioxime will interact with other chemical species. These parameters are invaluable for understanding its potential as a ligand in coordination chemistry or its role in chemical reactions. nih.gov

While specific calculations for 1,2,3-Cyclohexanetrione, 1,3-dioxime are not widely published, data from analogous vic-dioxime compounds illustrate the type of information that can be obtained.

Table 1: Illustrative Quantum Chemical Properties for a Generic Vic-Dioxime Ligand

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Density Functional Theory (DFT) Applications in Structural and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for predicting the structural and spectroscopic parameters of molecules like 1,2,3-Cyclohexanetrione, 1,3-dioxime with a high degree of accuracy. dergipark.org.trnih.gov DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy.

DFT calculations can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. nih.gov These theoretical structures can be compared with experimental data, if available, to validate the computational model. For 1,2,3-Cyclohexanetrione, 1,3-dioxime, DFT would be instrumental in determining the preferred tautomeric and stereoisomeric forms. nih.gov

Furthermore, DFT is extensively used to predict spectroscopic properties. Vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions (UV-Vis spectra) can also be calculated, providing a comprehensive understanding of the molecule's spectroscopic signature. dergipark.org.trnih.gov

Table 2: Predicted Spectroscopic Data for a Vic-Dioxime Moiety using DFT

| Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| C=N Stretch (IR) | ~1650 cm⁻¹ | Corresponds to imine bond vibration |

| N-O Stretch (IR) | ~950 cm⁻¹ | Characteristic oxime N-O vibration |

| O-H Stretch (IR) | ~3400 cm⁻¹ | Hydroxyl group vibration |

| ¹³C NMR (C=N) | ~150-160 ppm | Chemical shift of the imine carbon |

| ¹H NMR (O-H) | ~10-12 ppm | Chemical shift of the acidic oxime proton |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclohexane (B81311) ring in 1,2,3-Cyclohexanetrione, 1,3-dioxime means that it can exist in various conformations, such as chair, boat, and twist-boat forms. Conformational analysis is the study of the energies and relative stabilities of these different spatial arrangements. researchgate.net Computational methods are essential for mapping the potential energy surface (PES) of the molecule, which describes the energy of the molecule as a function of its geometry. libretexts.orgyoutube.comyoutube.com

A PES provides a landscape of all possible conformations, identifying energy minima (stable conformers) and saddle points (transition states between conformers). nih.govumn.edu For 1,2,3-Cyclohexanetrione, 1,3-dioxime, this analysis would reveal the most stable chair conformation and the energy barriers for ring inversion. researchgate.net The orientation of the oxime groups (axial vs. equatorial) and their potential for intramolecular hydrogen bonding would significantly influence the conformational preferences. tandfonline.com

By mapping the PES, chemists can understand the dynamic behavior of the molecule and predict which conformations are likely to be populated at a given temperature. This is crucial for understanding its reactivity and how it interacts with other molecules, such as metal ions or biological receptors. nih.gov

Table 3: Example of Conformational Energy Analysis for a Substituted Cyclohexane Derivative

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair (diequatorial) | 0.0 | Most stable conformation |

| Chair (diaxial) | +5.4 | Steric hindrance between axial groups |

| Twist-Boat | +6.2 | Intermediate energy conformation |

| Boat | +7.1 | High energy due to eclipsing interactions |

Computational Studies on Ligand-Metal Interactions and Complex Stability

vic-Dioxime ligands, including 1,2,3-Cyclohexanetrione, 1,3-dioxime, are well-known for their ability to form stable complexes with a variety of metal ions. nih.govwikipedia.org Computational studies are invaluable for understanding the nature of these ligand-metal interactions and predicting the stability of the resulting complexes. nih.govnih.gov

The stability of these complexes can be assessed by calculating binding energies and formation constants. nih.gov These calculations help in understanding the selectivity of the ligand for different metal ions and the thermodynamic driving forces behind complex formation. Such insights are critical for designing new ligands for applications in areas like catalysis, analytical chemistry, and materials science. researchgate.netresearchgate.net

Table 4: Illustrative Calculated Parameters for a Metal-Dioxime Complex

| Parameter | Value | Significance |

|---|---|---|

| Metal-Nitrogen Bond Length | 1.95 Å | Strength and nature of the coordinate bond |

| Binding Energy | -150 kcal/mol | Thermodynamic stability of the complex |

| Charge Transfer (Ligand to Metal) | +0.25 e | Extent of electron donation from the ligand |

| Coordination Geometry | Square Planar | Preferred arrangement of ligands around the metal |

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Solid State

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of 1,2,3-Cyclohexanetrione, 1,3-dioxime over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, intermolecular interactions, and solvent effects.

In solution, MD simulations can reveal how the solvent molecules arrange around the solute and influence its conformational equilibrium. This is particularly important for understanding the role of hydrogen bonding with the solvent and its impact on the ligand's properties. In the solid state, MD can be used to study crystal packing, lattice energies, and phase transitions.

For metal complexes of 1,2,3-Cyclohexanetrione, 1,3-dioxime, MD simulations can provide insights into the flexibility of the complex, the dynamics of ligand exchange processes, and the interactions of the complex with its environment. nih.gov This information is crucial for applications where the dynamic behavior of the complex is important, such as in catalysis or as a molecular switch.

Chemical Reactivity and Reaction Mechanisms of 1,2,3 Cyclohexanetrione,1,3 Dioxime

Hydrolytic Pathways and Stability in Aqueous and Acidic Media

The stability of 1,2,3-cyclohexanetrione (B14154398), 1,3-dioxime is significantly influenced by the presence of water and acidic conditions, under which it can undergo hydrolysis. Generally, oximes are susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the carbon-nitrogen double bond to regenerate the corresponding carbonyl compound and hydroxylamine (B1172632). nih.govwikipedia.org The hydrolysis of oximes is reversible, and the equilibrium can be shifted towards the products by using an excess of water or by trapping the liberated carbonyl compound or hydroxylamine. nih.govraineslab.com

The mechanism of acid-catalyzed hydrolysis of oximes involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water on the carbon atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of hydroxylamine yield the corresponding ketone or aldehyde. rsc.orgnih.gov The rate of hydrolysis is dependent on the pH of the medium, with the reaction being significantly faster under acidic conditions. raineslab.comnih.gov For 1,2,3-cyclohexanetrione, 1,3-dioxime, this would involve the hydrolysis of the two oxime groups, potentially in a stepwise manner, to yield 1,2,3-cyclohexanetrione.

In a documented procedure, the hydrolysis of 1,2,3-cyclohexanetrione, 1,3-dioxime is carried out by refluxing the compound in a mixture of glacial acetic acid and water for several hours. googleapis.comprepchem.com This indicates that the compound is relatively stable at room temperature in neutral aqueous solutions but will undergo hydrolysis at elevated temperatures and in the presence of an acid. The use of acetic acid provides the acidic environment necessary to catalyze the cleavage of the oxime functional groups. The stability of oximes is generally greater than that of imines and hydrazones due to the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the nitrogen atom and makes it less susceptible to protonation. nih.govraineslab.com

Table 1: Conditions for the Hydrolysis of 1,2,3-Cyclohexanetrione, 1,3-dioxime

| Parameter | Condition |

|---|---|

| Reactants | 1,2,3-Cyclohexanetrione, 1,3-dioxime, Water, Glacial Acetic Acid |

| Temperature | 100-100.5°C (Reflux) |

| Duration | 4 hours |

| pH | Acidic (initial pH of 3.4 reported in one instance) |

| Outcome | Hydrolysis of the dioxime to form pyrogallol (via an intermediate) |

This data is based on a specific experimental procedure for the synthesis of pyrogallol. googleapis.comprepchem.com

Redox Chemistry: Reduction and Oxidation Reactions of the Compound

The redox chemistry of 1,2,3-cyclohexanetrione, 1,3-dioxime is primarily centered around the reactivity of the oxime functional groups. In general, the reduction of oximes can lead to the formation of amines. wikipedia.org The specific product obtained depends on the reducing agent and the reaction conditions. For example, the reduction of oximes with reagents such as sodium metal, sodium amalgam, or through catalytic hydrogenation can yield primary amines. wikipedia.org In the case of 1,2,3-cyclohexanetrione, 1,3-dioxime, reduction would be expected to produce the corresponding amino-substituted cyclohexanone (B45756) or cyclohexane (B81311) derivatives. However, specific studies on the reduction of this particular dioxime are not extensively documented in the provided search results.

The oxidation of oximes can lead to a variety of products, depending on the oxidant used. Mild oxidizing agents can convert oximes into the corresponding nitro compounds. wikipedia.org More vigorous oxidation can lead to cleavage of the carbon-nitrogen bond. The presence of the ketone group in 1,2,3-cyclohexanetrione, 1,3-dioxime adds another layer of complexity to its oxidation chemistry, as the ketone itself can be susceptible to oxidation under certain conditions.

It is important to note that pyrogallol, a product of the deoximation of 1,2,3-cyclohexanetrione, 1,3-dioxime, is a potent reducing agent. chemcess.com Its aqueous solutions are known to absorb oxygen, especially under alkaline conditions. googleapis.com This suggests that while the dioxime itself may not be a strong reducing agent, its conversion products can exhibit significant redox activity.

Deoximation Reactions of 1,2,3-Cyclohexanetrione, 1,3-dioxime: Pathways to Aromatic Compounds such as Pyrogallol

A significant reaction of 1,2,3-cyclohexanetrione, 1,3-dioxime is its deoximation to form aromatic compounds, most notably pyrogallol (1,2,3-trihydroxybenzene). googleapis.comchemcess.comnih.gov This process involves the removal of the oxime groups and the subsequent aromatization of the cyclohexane ring. The deoximation can be achieved under various conditions, often involving hydrolysis in the presence of an acid. googleapis.com

The conversion of 1,2,3-cyclohexanetrione, 1,3-dioxime to pyrogallol is a key step in a synthetic route that starts from readily available materials like cyclohexanone or cyclohexane, making it a potentially more economical alternative to the traditional production of pyrogallol from gallic acid. googleapis.comnih.gov

Table 2: Reaction Pathway for the Conversion of 1,2,3-Cyclohexanetrione, 1,3-dioxime to Pyrogallol

| Step | Reactant(s) | Intermediate(s) | Product | Conditions |

|---|---|---|---|---|

| 1. Deoximation/Hydrolysis | 1,2,3-Cyclohexanetrione, 1,3-dioxime, Water, Acid (e.g., Acetic Acid) | 1,2,3-Cyclohexanetrione | Pyrogallol | Heating (e.g., 100-100.5°C) |

| 2. Aromatization | 1,2,3-Cyclohexanetrione | - | Pyrogallol | Spontaneous upon formation of the trione (B1666649) |

This table outlines the general pathway as described in the synthesis of pyrogallol. googleapis.com

Reactivity in Non-Aqueous Solvents and Specialized Environments (e.g., Liquid Sulfur Dioxide)

The reactivity of oximes can be significantly altered in non-aqueous and specialized solvent systems. Liquid sulfur dioxide (SO₂) is a non-aqueous solvent that can facilitate unique chemical transformations. uni.edunih.gov While specific studies on 1,2,3-cyclohexanetrione, 1,3-dioxime in liquid sulfur dioxide are limited, research on the closely related 1,2,3-cyclohexanetrione trioxime provides valuable insights into the potential reactivity. oup.com

In liquid sulfur dioxide, 1,2,3-cyclohexanetrione trioxime has been shown to undergo different reactions depending on the reagent used. For instance, with thionyl chloride in liquid sulfur dioxide, a condensation reaction can occur between adjacent oxime groups to form a furazan (oxadiazole) derivative. oup.com When treated with bromine in liquid sulfur dioxide, a rearrangement product is formed. With sulfur trioxide in the same solvent, ring cleavage occurs, leading to the formation of α-cyanobutyric acid, although this reaction is reported to be accompanied by significant decomposition. oup.com

These findings suggest that 1,2,3-cyclohexanetrione, 1,3-dioxime would also exhibit complex reactivity in liquid sulfur dioxide. The presence of the ketone group in the 1,3-dioxime, as opposed to a third oxime group in the trioxime, may lead to different reaction pathways. The solvent's ability to act as a Lewis acid and its low nucleophilicity can promote reactions that are not observed in aqueous or common organic solvents. The specific reactions of 1,2,3-cyclohexanetrione, 1,3-dioxime in liquid sulfur dioxide would likely depend on the nature of the co-reagents employed.

Table 3: Potential Reactions of Cyclohexanetrione Oximes in Liquid Sulfur Dioxide

| Reagent | Potential Reaction Type | Potential Product(s) |

|---|---|---|

| Thionyl chloride | Condensation | Furazan (oxadiazole) derivative |

| Bromine | Rearrangement | Rearranged product |

| Sulfur trioxide | Ring cleavage | α-Cyanobutyric acid |

This data is based on the reactivity of the related 1,2,3-cyclohexanetrione trioxime. oup.com

Advanced Analytical Applications of 1,2,3 Cyclohexanetrione,1,3 Dioxime and Its Derivatives

Spectrophotometric Methodologies for Trace Metal Determination

Spectrophotometry remains a widely used technique for the determination of trace metals due to its simplicity, cost-effectiveness, and good sensitivity. The ability of 1,2,3-cyclohexanetrione (B14154398), 1,3-dioxime and its derivatives to form intensely colored chelates with various metal ions is the cornerstone of their application in this field.

Development and Optimization of Analytical Parameters (pH, Wavelength, Reagent Concentration)

The formation and stability of metal-ligand complexes are critically dependent on several experimental parameters. The optimization of these parameters is a crucial step in the development of a robust spectrophotometric method.

For instance, in the spectrophotometric determination of nickel and copper using the derivative 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone, the optimal conditions for maximum sensitivity, including wavelength, pH, and standing time, have been determined. nih.gov Similarly, the iron(II) complex with the same reagent can be extracted from a medium of high acidity into amyl alcohol, with the absorbance measured at a specific wavelength of 550 nm. ncsu.edu The reaction between ferrous ion and 1,10-phenanthroline, a different chelating agent, demonstrates that the resulting color can be independent of pH in a wide range of 2 to 9, highlighting the importance of characterizing this parameter for each specific metal-ligand system. nih.gov

The concentration of the reagent itself is another vital parameter. An adequate excess of the reagent is necessary to ensure the complete complexation of the metal ion. For example, in the determination of iron, a 10% solution of hydroxylamine (B1172632) hydrochloride and a 0.3% solution of o-phenanthroline are used to ensure the complete formation of the colored complex. nih.gov

Table 1: Optimized Parameters for Spectrophotometric Determination of Metals with a Derivative of 1,2,3-Cyclohexanetrione

| Metal Ion | Reagent | Wavelength (nm) | Optimal pH |

| Iron(II) | 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | 550 | High Acidity |

| Nickel(II) | 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | Not Specified | Not Specified |

| Copper(II) | 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | Not Specified | Not Specified |

Selectivity and Interference Studies in Complex Matrices

The selectivity of a spectrophotometric method is its ability to determine a particular analyte in a complex mixture without interference from other components. For methods based on 1,2,3-cyclohexanetrione derivatives, the effect of foreign ions has been investigated to assess their applicability to real-world samples. nih.gov

For example, in the determination of nickel using 4-isopropyl-1,2-cyclohexanedionedioxime, it was found that iron, cobalt, and copper interfere seriously. However, their interference can be minimized, allowing for the determination of nickel in the presence of limited amounts of these metals. researchgate.net This highlights the importance of masking agents or separation techniques to improve the selectivity of the method.

Sensitivity, Detection Limits, and Quantitative Performance Metrics

The sensitivity of a spectrophotometric method is a measure of its ability to discriminate between small differences in analyte concentration. Key performance metrics include molar absorptivity, Sandell's sensitivity, and the limit of detection (LOD).

A derivative, 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone, has been used to develop sensitive methods for the analysis of nickel and copper. nih.gov The spectrophotometric method for iron using this same derivative has a determination limit of 0.015 µg/ml. ncsu.edu For comparison, a method for nickel(II) determination using 2-aminoacetophenone (B1585202) isonicotinoylhydrazone exhibits a molar absorptivity of 1.05 x 10⁴ L mol⁻¹cm⁻¹ and a Sandell's sensitivity of 0.56 x10⁻² µg cm⁻². researchgate.net The linear range over which the Beer-Lambert law is obeyed is also a critical parameter for quantification.

Table 2: Performance Metrics for Spectrophotometric Methods

| Analyte | Reagent | Molar Absorptivity (L mol⁻¹cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Limit of Detection |

| Iron(II) | 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone | Not Specified | Not Specified | 0.015 µg/ml |

| Nickel(II) | 2-aminoacetophenone isonicotinoylhydrazone | 1.05 x 10⁴ | 0.56 x 10⁻² | Not Specified |

Electrochemical Methods: Voltammetry and Potentiometry for Metal Detection

Electrochemical methods offer an alternative to spectrophotometry, often with higher sensitivity and the potential for miniaturization. The electrochemical properties of 1,2,3-cyclohexanetrione, 1,3-dioxime and its derivatives, as well as their metal complexes, can be exploited for analytical purposes.

A polarographic study of 1,2,3-cyclohexanetrione, 1,3-dioxime itself has been conducted to understand its hydrolysis kinetics in acidic media. nih.govbirzeit.edu The study revealed that the dioxime is not stable in acidic solutions, which is an important consideration for its analytical applications. nih.gov The polarogram of the compound exhibits a single wave with a half-wave potential (E₁/₂) of -440 mV (vs. SCE) in a buffer solution of pH 6.09. nih.govbirzeit.edu

While direct voltammetric or potentiometric applications of 1,2,3-cyclohexanetrione, 1,3-dioxime for metal detection are not extensively documented in the reviewed literature, the broader field of electrochemical sensors for metal ions is rapidly advancing. birzeit.edu For instance, click chemistry has been used to create complex molecules with multiple chelating sites for the voltammetric and spectrofluorimetric detection of divalent transition metal cations.

Hyphenated Techniques for Separation and Detection

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) has become indispensable in many analytical laboratories. nih.gov

While specific applications of hyphenated techniques involving 1,2,3-cyclohexanetrione, 1,3-dioxime and its derivatives for trace metal analysis are not detailed in the available search results, the potential of these techniques is significant. LC-MS, for example, could be used to separate different metal chelates of these ligands, allowing for their simultaneous determination. ncsu.edu The use of capillary electrophoresis coupled with mass spectrometry (CE-MS) is another promising avenue for the analysis of metal complexes in intricate samples. nih.gov

Applications in Environmental Monitoring and Food Chemistry Analysis

The determination of trace metals in environmental and food samples is of utmost importance for public health and environmental protection. researchgate.net Spectrophotometric methods based on 1,2,3-cyclohexanetrione derivatives have shown promise in these analytical domains.

A method utilizing 5,5-dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime 3-thiosemicarbazone has been successfully applied to the determination of iron in wines, foods, and minerals. This demonstrates the practical utility of this class of reagents for the analysis of real-world samples. Furthermore, the determination of nickel in drinking water and various alloys has been accomplished using other spectrophotometric reagents, showcasing the demand for such analytical procedures. researchgate.net The analysis of trace elements in soil and plant samples from a dumpsite using a spectrophotometric method highlights the role of these techniques in environmental assessment.

Supramolecular Chemistry and Advanced Material Applications

Principles of Supramolecular Self-Assembly with 1,2,3-Cyclohexanetrione (B14154398), 1,3-dioxime

The supramolecular self-assembly of 1,2,3-Cyclohexanetrione, 1,3-dioxime is anticipated to be governed by a variety of non-covalent interactions, primarily driven by its oxime groups. Oximes are known to be excellent hydrogen bond donors (via the -OH group) and acceptors (via the nitrogen and oxygen atoms), which can lead to the formation of robust and predictable hydrogen-bonding patterns. researchgate.netscispace.com

Key intermolecular interactions that would direct the self-assembly of this molecule include:

Hydrogen Bonding: The oxime moieties can form strong O-H···N hydrogen bonds, leading to the creation of dimeric structures or extended one-dimensional chains. rsc.orgeurjchem.com Specifically, the formation of R22(6) dimers, where two molecules are linked through a pair of O-H···N hydrogen bonds, is a common motif in the crystal engineering of oximes. eurjchem.com Given the presence of two oxime groups in 1,2,3-Cyclohexanetrione, 1,3-dioxime, more complex hydrogen-bonded networks are conceivable.

Coordination Bonds: The nitrogen and oxygen atoms of the oxime groups, as well as the remaining keto group, can act as coordination sites for metal ions. This ability to chelate or bridge metal centers is a cornerstone for the construction of coordination polymers and MOFs. rsc.org

The presence of the cyclohexane (B81311) ring introduces conformational flexibility, which could influence the geometry of the resulting assemblies. The interplay between the rigid oxime groups and the flexible aliphatic ring could lead to the formation of unique three-dimensional structures.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing the Compound as a Building Block

Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. nih.govyoutube.com MOFs are a subclass of coordination polymers characterized by a porous structure. The multitopic nature of 1,2,3-Cyclohexanetrione, 1,3-dioxime, with its multiple potential coordination sites, makes it a promising candidate for the construction of such materials.

The oxime groups can coordinate to metal ions in several ways, including acting as a neutral N-donor, a monoanionic N,O-chelating ligand, or a bridging ligand. rsc.org This versatility in coordination modes allows for the formation of a wide variety of network topologies. For instance, the use of dioxime ligands has been shown to result in the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. orgsyn.orgresearchgate.net

Table 1: Potential Metal Ions and Their Coordination Geometries for MOF Construction

| Metal Ion | Typical Coordination Number | Common Geometries | Potential for MOF Formation with Dioxime Ligands |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | High |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | High |

| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic | High |

| Ni(II) | 4, 6 | Square Planar, Octahedral | High |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral | Moderate |

| Fe(III) | 6 | Octahedral | Moderate |

The porosity of MOFs constructed from this ligand could be tuned by varying the metal ion and the synthesis conditions. Such porous materials could have applications in gas storage, separation, and catalysis.

Investigation of 1,2,3-Cyclohexanetrione, 1,3-dioxime for Novel Functional Materials

The functional properties of materials derived from 1,2,3-Cyclohexanetrione, 1,3-dioxime would be intrinsically linked to the presence of the oxime groups and the coordinated metal ions.

Catalysis: Metal complexes of oxime-containing ligands have been explored as catalysts for various organic transformations. researchgate.net For example, iron(III) complexes with tridentate nitrogen donor ligands have been studied as functional models for catechol dioxygenases, demonstrating catalytic activity in oxidative cleavage reactions. nih.gov MOFs incorporating 1,2,3-Cyclohexanetrione, 1,3-dioxime could exhibit catalytic activity, with the metal nodes acting as active sites and the porous structure allowing for substrate access.

Sensing: The ability of the oxime groups and the keto functionality to interact with specific analytes through hydrogen bonding or coordination could be exploited for the development of chemical sensors. Luminescent MOFs, where the emission properties are sensitive to the presence of certain molecules, are a particularly promising area. nih.gov

Electrochemical Applications: Coordination polymers with extended π-conjugated systems and redox-active metal centers can exhibit interesting electrochemical properties. A cadmium(II)-based 2D coordination polymer has been shown to have high-performance pseudocapacitor behavior, indicating potential for energy storage applications. acs.org The incorporation of 1,2,3-Cyclohexanetrione, 1,3-dioxime into such frameworks could lead to materials with tailored electrochemical characteristics.

Table 2: Potential Functional Properties of Materials Based on 1,2,3-Cyclohexanetrione, 1,3-dioxime

| Property | Underlying Principle | Potential Application |

| Catalysis | Metal centers acting as Lewis acids; confinement effects within pores. | Oxidation reactions, C-C bond formation. |

| Chemical Sensing | Host-guest interactions; changes in luminescence or electronic properties upon analyte binding. | Detection of metal ions, anions, or small organic molecules. |

| Gas Sorption | Porous structure with specific pore sizes and surface chemistry. | Storage of H₂, CO₂, CH₄; separation of gas mixtures. |

| Electrochemical Energy Storage | Redox-active metal centers and conductive framework. | Supercapacitors, battery electrodes. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Production Methodologies

The traditional synthesis of oximes often involves condensation reactions that may require harsh conditions or generate significant waste. nih.gov Future research will likely focus on the development of more sustainable and efficient synthetic routes to 1,2,3-cyclohexanetrione (B14154398), 1,3-dioxime.

Emerging green chemistry techniques offer promising alternatives. nih.govMechanochemical synthesis , which involves the use of mechanical force to induce chemical reactions in the absence of solvents, has been successfully applied to the synthesis of other oximes and could be adapted for the target compound. rsc.orgmdpi.comresearchgate.net This approach offers benefits such as reduced solvent usage, lower energy consumption, and potentially higher yields. mdpi.comresearchgate.net

Photocatalysis using visible light is another innovative strategy that could lead to milder and more selective synthetic methods. nih.govacs.orgorganic-chemistry.org This technique utilizes light energy to drive chemical transformations, often with high efficiency and functional group tolerance. nih.govorganic-chemistry.org Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of 1,2,3-cyclohexanetrione, 1,3-dioxime, offering improved control over reaction parameters and enhanced safety. durham.ac.ukacs.org The electrochemical synthesis of oximes from readily available starting materials is also a rapidly developing field that could provide a sustainable and highly efficient production method. rsc.orgrsc.orgacs.org

| Sustainable Synthetic Method | Potential Advantages for 1,2,3-Cyclohexanetrione, 1,3-dioxime Synthesis |

| Mechanochemistry | Solvent-free, reduced waste, potential for high yields. nih.govrsc.orgmdpi.com |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light. nih.govacs.orgorganic-chemistry.org |

| Flow Chemistry | Continuous production, scalability, improved process control and safety. durham.ac.ukacs.org |

| Electrochemical Synthesis | Use of electricity as a green reagent, potential for high efficiency. rsc.orgrsc.orgacs.org |

Design of Advanced Coordination Complexes with Tailored Catalytic or Sensing Properties

The dioxime moiety in 1,2,3-cyclohexanetrione, 1,3-dioxime provides excellent coordination sites for a variety of metal ions. nih.govnih.gov This opens up avenues for the design of novel coordination complexes with specific catalytic or sensing capabilities. Vicinal dioximes are known to form stable complexes with transition metals such as cobalt, nickel, and copper. researchgate.netaip.orgaip.orgresearchgate.net

Future research could focus on synthesizing and characterizing complexes of 1,2,3-cyclohexanetrione, 1,3-dioxime with a wider range of metals to explore their catalytic activity in various organic transformations. The geometry and electronic properties of these complexes could be fine-tuned by modifying the ligand structure or the metal center to achieve desired catalytic performance. rsc.org

Furthermore, the ability of dioxime ligands to form colored complexes with certain metal ions suggests their potential use in the development of colorimetric sensors. researchgate.net The design of supramolecular assemblies based on these coordination complexes could also lead to materials with interesting host-guest properties and applications in molecular recognition. acs.orgresearchgate.netnih.gov

Refinement of Computational Models for Predictive Material Science and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of chemical compounds. researchgate.netkci.go.krresearchgate.netbiointerfaceresearch.com Future research should leverage these computational methods to build accurate models of 1,2,3-cyclohexanetrione, 1,3-dioxime and its derivatives.

DFT calculations can be employed to predict the geometric and electronic structures of the molecule and its metal complexes, providing insights into their stability and bonding characteristics. researchgate.netdergipark.org.tr These models can also be used to simulate spectroscopic properties, such as infrared and UV-Vis spectra, which can aid in the experimental characterization of these compounds. dergipark.org.tr

Moreover, computational models can be used to explore the potential energy surfaces of reactions involving 1,2,3-cyclohexanetrione, 1,3-dioxime, allowing for the prediction of reaction pathways and the rational design of new transformations. acs.orgmdpi.com The development of more sophisticated computational models could accelerate the discovery of new materials and applications based on this versatile scaffold.

| Computational Modeling Application | Predicted Properties for 1,2,3-Cyclohexanetrione, 1,3-dioxime |

| Geometric and Electronic Structure | Bond lengths, bond angles, molecular orbital energies. biointerfaceresearch.comdergipark.org.tr |

| Spectroscopic Properties | IR, UV-Vis, and NMR spectra. dergipark.org.tr |

| Reaction Mechanisms | Transition state energies, reaction pathways. acs.orgresearchgate.net |

| Material Properties | Stability, reactivity, and potential for new material design. researchgate.netkci.go.kr |

Uncovering Undiscovered Reactivity Patterns and Transformation Pathways

The rich chemistry of the oxime functional group suggests that 1,2,3-cyclohexanetrione, 1,3-dioxime may participate in a variety of undiscovered chemical transformations. nsf.gov Recent advancements in photocatalysis have enabled novel reactions of oximes, such as the non-classical Beckmann rearrangement, which could be explored for the target compound. nih.govacs.orgorganic-chemistry.org

The generation of iminyl radicals from oximes through photoredox catalysis or other methods opens up a wide range of possibilities for carbon-nitrogen bond formation and the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov The intramolecular reactions of such radicals could lead to the formation of complex polycyclic structures.

Furthermore, the exploration of cycloaddition reactions involving the oxime groups of 1,2,3-cyclohexanetrione, 1,3-dioxime could provide access to novel heterocyclic systems. nsf.gov Light-induced reactions of oximes are also a promising area for future investigation, with the potential to yield unique and valuable products. researchgate.net

Expansion of Analytical Methodologies for Complex Sample Analysis

As the applications of 1,2,3-cyclohexanetrione, 1,3-dioxime and its derivatives expand, the need for robust and sensitive analytical methods for their detection and quantification will become increasingly important. A review of analytical techniques for other oximes highlights the utility of chromatographic methods, such as high-performance liquid chromatography (HPLC), and spectrophotometric methods. nih.gov

Future research should focus on developing and validating specific analytical methods for 1,2,3-cyclohexanetrione, 1,3-dioxime in various matrices. Liquid chromatography-mass spectrometry (LC/MS/MS) is a powerful technique that offers high sensitivity and selectivity and could be adapted for the analysis of this compound and its metabolites in biological and environmental samples. epa.gov The development of such methods is crucial for pharmacokinetic studies, environmental monitoring, and quality control in industrial applications.

Further Mechanistic Studies in Biological Interactions and Potential Bio-applications

Dioximes and their metal complexes have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govaip.orgaip.orgresearchgate.netnih.gov This suggests that 1,2,3-cyclohexanetrione, 1,3-dioxime and its coordination compounds could be promising candidates for the development of new therapeutic agents.

Future research should focus on elucidating the mechanisms of action of these compounds. In silico studies, such as molecular docking, can be used to predict the interactions of these molecules with biological targets like enzymes and receptors. researchgate.net These computational predictions can then be validated through in vitro and in vivo experiments.

The antimicrobial activity of metal complexes of dioximes has been well-documented, and further studies could explore the potential of 1,2,3-cyclohexanetrione, 1,3-dioxime complexes against a broad spectrum of pathogens. researchgate.netaip.orgaip.orgnih.gov Additionally, the potential of these compounds as inhibitors of specific enzymes could be investigated, opening up new avenues for drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.